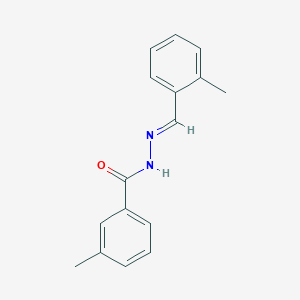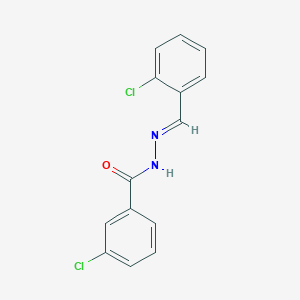
3-chloro-N'-(2-chlorobenzylidene)benzohydrazide
描述
3-chloro-N’-(2-chlorobenzylidene)benzohydrazide is a chemical compound with the molecular formula C14H10Cl2N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is particularly noted for its role as a lysine-specific histone demethylase 1A inhibitor and an iron-chelating agent, making it a valuable tool in anticancer research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N’-(2-chlorobenzylidene)benzohydrazide typically involves the condensation reaction between 3-chlorobenzohydrazide and 2-chlorobenzaldehyde. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for 3-chloro-N’-(2-chlorobenzylidene)benzohydrazide are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through controlled reaction conditions and advanced purification techniques.
化学反应分析
Types of Reactions
3-chloro-N’-(2-chlorobenzylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, where the chlorine atoms may be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated benzoic acids, while reduction can produce chlorinated benzylamines.
科学研究应用
3-chloro-N’-(2-chlorobenzylidene)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s ability to inhibit lysine-specific histone demethylase 1A makes it useful in studying epigenetic modifications.
Medicine: Its dual role as an iron-chelating agent and histone demethylase inhibitor makes it a promising candidate for anticancer therapies.
Industry: The compound’s unique properties make it valuable in the development of new pharmaceuticals and chemical products.
作用机制
The mechanism of action of 3-chloro-N’-(2-chlorobenzylidene)benzohydrazide involves its interaction with lysine-specific histone demethylase 1A (LSD1). By inhibiting LSD1, the compound modulates chromatin structure and function, leading to changes in gene expression. Additionally, its iron-chelating properties disrupt iron metabolism in cancer cells, contributing to cell cycle arrest and apoptosis .
相似化合物的比较
Similar Compounds
3-chloro-N’-(2-hydroxybenzylidene)benzohydrazide: Similar in structure but with a hydroxyl group instead of a chlorine atom, this compound also acts as an LSD1 inhibitor and iron-chelating agent.
N-(2-chlorobenzylidene)-2,4-dichloroaniline: Another related compound with similar applications in anticancer research.
Uniqueness
3-chloro-N’-(2-chlorobenzylidene)benzohydrazide is unique due to its dual functionality as both an LSD1 inhibitor and an iron-chelating agent. This combination of properties enhances its efficacy in anticancer research, making it a valuable compound for developing new therapeutic strategies.
属性
IUPAC Name |
3-chloro-N-[(E)-(2-chlorophenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O/c15-12-6-3-5-10(8-12)14(19)18-17-9-11-4-1-2-7-13(11)16/h1-9H,(H,18,19)/b17-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQRTOZTYULVGC-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-bis[(E)-(2-propoxyphenyl)methylideneamino]urea](/img/structure/B3840649.png)
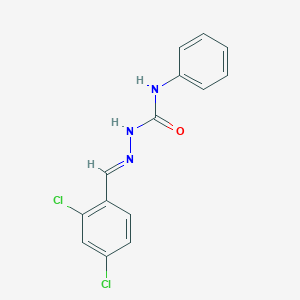
![ethyl 1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B3840658.png)

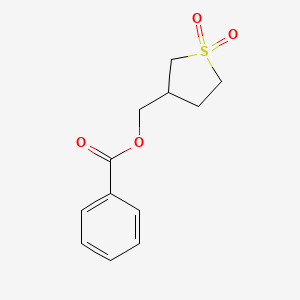
![N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylcyclopentene-1-carboxamide](/img/structure/B3840685.png)
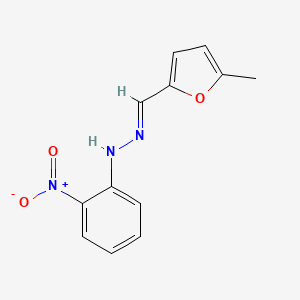
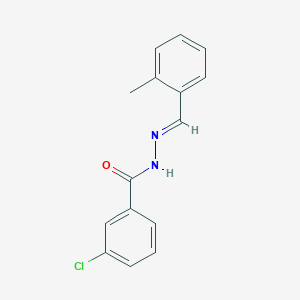
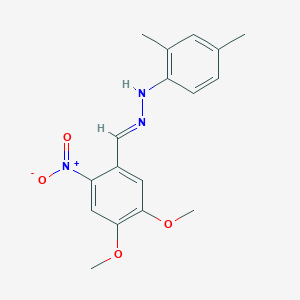
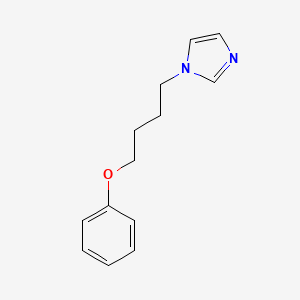
![N-[(Z)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3840721.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B3840738.png)

